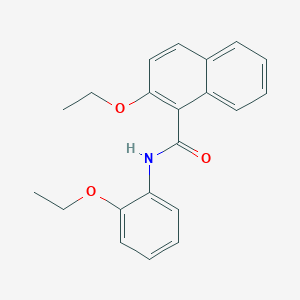![molecular formula C21H19ClN2O2S B308940 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B308940.png)
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide, also known as CPTB, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroscience, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been used as a tool to study the role of the sigma-1 receptor in neuronal function. In immunology, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to modulate the activity of immune cells and reduce inflammation.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to modulate calcium signaling and protect against oxidative stress. In immune cells, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to reduce inflammation and modulate cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in scientific research and potential therapeutic applications. Another area of interest is the study of the role of the sigma-1 receptor in other cellular processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide and its potential applications in various scientific research areas.
Métodos De Síntesis
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide.
Propiedades
Nombre del producto |
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
|---|---|
Fórmula molecular |
C21H19ClN2O2S |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H19ClN2O2S/c22-18-9-8-16(21(26)23-11-10-15-5-2-1-3-6-15)13-19(18)24-20(25)14-17-7-4-12-27-17/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,25) |
Clave InChI |
WMOZGQUFXWHSKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



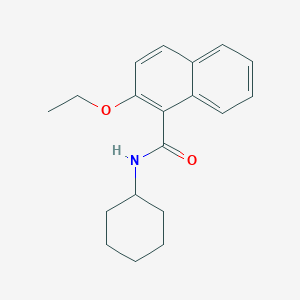
![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
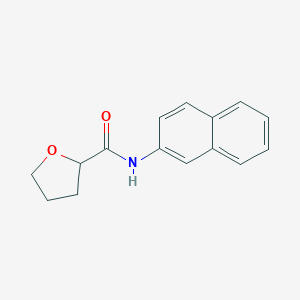
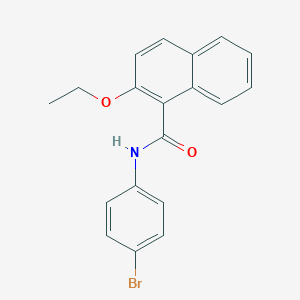
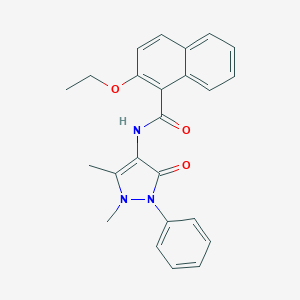



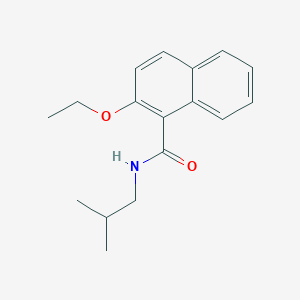


![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)
![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)
